molecular formula C28H33NaO9S B057195 Hydrocortisone 21-(sodium 3-sulphonatobenzoate) CAS No. 33767-03-2

Hydrocortisone 21-(sodium 3-sulphonatobenzoate)

Cat. No. B057195
CAS RN: 33767-03-2
M. Wt: 568.6 g/mol
InChI Key: XGCAQYZQAVKKHC-VDYYWZOJSA-M
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Description

Synthesis Analysis

The synthesis of hydrocortisone derivatives involves complex chemical processes, including selective protection of hydroxy groups, catalytic hydrogenation, reduction, and sulfation. For example, the synthesis of 3- and 21-monosulfates and their double-conjugated forms involves selective protection of specific hydroxy groups in substrates and sulfation of hydroxy groups at C-3 and/or C-21 in tetrahydrocorticosteroid derivatives with sulfur trioxide-triethylamine complex (Okihara et al., 2010). Another approach for synthesizing hydrocortisone derivatives involves the conversion of hydrocortisone acetate through various chemical reactions, showcasing the complexity and diversity of methods available for synthesizing hydrocortisone derivatives (Sethi et al., 2017).

Molecular Structure Analysis

The molecular structure of hydrocortisone derivatives, including Hydrocortisone 21-(sodium 3-sulphonatobenzoate), is characterized by specific functional groups and molecular conformations that are crucial for their chemical behavior. The presence of sulfonate groups and modifications at the 21 position significantly affect the solubility and reactivity of these compounds. Detailed structural analysis is essential for understanding the interactions and stability of these molecules in various environments.

Chemical Reactions and Properties

Hydrocortisone derivatives undergo various chemical reactions based on their functional groups. For instance, the sulfonation process introduces sulfonate groups, enhancing their solubility in water. The selective protection and deprotection of hydroxy groups, along with catalytic hydrogenation and reduction steps, are key reactions in modifying the structure and properties of hydrocortisone derivatives for specific applications. These reactions are critical in the synthesis and functionalization of hydrocortisone derivatives (Okihara et al., 2010).

Scientific Research Applications

Clinical Outcomes and Pharmacotherapy Advancements

Recent studies highlight the diverse clinical outcomes associated with the use of synthetic glucocorticoids like hydrocortisone in treating conditions such as 21-hydroxylase deficiency (21OHD). The management of 21OHD has seen improvements with fertility in females appearing impaired, particularly in the salt-wasting phenotype, and pregnancies in these patients are at a higher risk for complications such as gestational diabetes and cesarean sections. Modern management strategies are aiming to improve outcomes through better follow-up and the potential introduction of new drugs, focusing on the negative consequences of unphysiological glucocorticoid replacement (Nordenström, A., Lajic, S., & Falhammar, H., 2021).

Degradation by Microbial Action

The interaction of hydrocortisone with microbial entities has been explored, particularly focusing on its degradation. Pseudomonas testosteroni, a soilborne organism, has been studied for its capacity to decompose hydrocortisone, raising questions about the stability and efficacy of steroid-based medications upon exposure to such microorganisms. This research sheds light on potential concerns regarding pharmaceutical products' contamination and the consequent transformation of active compounds (Brookes, F. L., Grant, D., Hugo, W.B., & Denyer, S., 1981).

Safety And Hazards

The safety data sheet indicates that Hydrocortisone 21-(sodium 3-sulphonatobenzoate) may damage the unborn child and is suspected of damaging fertility. It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

sodium;3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O9S.Na/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36;/h3-5,12-13,20-22,24,30,33H,6-11,14-15H2,1-2H3,(H,34,35,36);/q;+1/p-1/t20-,21-,22-,24+,26-,27-,28-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCAQYZQAVKKHC-VDYYWZOJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)[O-])O)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)[O-])O)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955353
Record name Sodium 3-{[(11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)oxy]carbonyl}benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrocortisone 21-(sodium 3-sulphonatobenzoate)

CAS RN

33767-03-2
Record name Hydrocortisone 21-(sodium 3-sulphonatobenzoate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033767032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-{[(11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)oxy]carbonyl}benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrocortisone 21-(sodium 3-sulphonatobenzoate)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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